molecular formula C11H13NOS B11895279 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11895279
M. Wt: 207.29 g/mol
InChI Key: LKOZSQQJIQFGDK-UHFFFAOYSA-N
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Description

1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone is a heterocyclic compound featuring a 3,4-dihydroquinoline scaffold substituted with a mercapto (-SH) group at position 6 and an acetyl group at position 1.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(6-sulfanyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H13NOS/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3

InChI Key

LKOZSQQJIQFGDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)S

Origin of Product

United States

Biological Activity

1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 1565599-09-8) is a compound belonging to the class of 3,4-dihydroquinolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃NOS
  • Molecular Weight : 207.29 g/mol
  • Structure : The compound features a mercapto group (-SH) that is crucial for its biological activity.

Biological Activity Overview

The biological activity of 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone has been investigated in various studies, revealing its potential as an anti-cancer agent, antimicrobial agent, and its role in modulating enzymatic activities.

Anticancer Activity

Research indicates that derivatives of 3,4-dihydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 10.46 μM to over 25 μM against HeLa and MRC-5 cells . The presence of the mercapto group is believed to enhance the reactivity and interaction with cellular targets.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that thiol-containing compounds can disrupt microbial membranes and inhibit growth by interfering with essential metabolic processes .

Enzyme Inhibition

1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone may act as an inhibitor for several enzymes. For example, compounds with similar structures have been reported to inhibit α-glucosidase activity significantly, suggesting potential applications in diabetes management .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The mercapto group can participate in redox reactions, leading to increased ROS production which can induce apoptosis in cancer cells.
  • Intercalation with DNA : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Cytotoxicity in Cancer Cells : A study evaluated a series of 3-acyl derivatives of dihydroquinoline and found that certain modifications significantly enhanced their cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
  • Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of thiol-containing quinoline derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Activity Type IC50 Value (μM) Cell Line/Target Reference
Cytotoxicity10.46HeLa
Cytotoxicity>25MRC-5
Enzyme Inhibition52.54α-glucosidase
Antimicrobial-Various Bacterial Strains

Scientific Research Applications

Pharmaceutical Applications

1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : The compound's thiol group may enhance its ability to interact with microbial enzymes, potentially leading to antimicrobial effects. Research indicates that derivatives of thiol compounds often exhibit significant antibacterial and antifungal activities .
  • Antitumor Properties : Preliminary studies suggest that compounds with similar structural motifs have shown promise as antitumor agents. For instance, thiazine derivatives have been noted for their anticancer activities against various cancer cell lines . This raises the possibility that 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone could be explored in similar contexts.

Case Study: Antitumor Activity

A study focusing on the synthesis of thiazine derivatives revealed that certain compounds exhibited IC50 values indicative of potent antitumor activity against A-549 and Bcap-37 cancer cells. The structural similarity of these compounds to 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone suggests that further investigation into its antitumor potential is warranted .

Material Science Applications

The unique chemical structure of 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone may also lend itself to applications in material science:

  • Synthesis of Nanomaterials : Compounds containing thiol groups are often used in the synthesis of nanoparticles due to their ability to stabilize metal ions during reduction processes. This could lead to the development of novel nanomaterials with tailored properties for electronics or catalysis.

Biochemical Applications

The compound's thiol functionality may facilitate its use in biochemical applications:

  • Enzyme Inhibition : Thiols are known to interact with various enzymes, potentially serving as inhibitors or modulators. This characteristic can be exploited in drug design to create inhibitors targeting specific enzymes involved in disease pathways.

Research and Development Directions

Future research on 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : Investigating the specific mechanisms through which it exerts antimicrobial and antitumor effects.
  • Formulation Development : Exploring formulation strategies for enhancing the bioavailability and therapeutic efficacy of the compound.

Comparison with Similar Compounds

Substituent Effects at Position 6

Compound Name Substituent (Position 6) Molecular Weight Key Properties/Applications References
1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone -SH Not provided Potential redox activity, metal chelation
1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone -Br 254.12 Halogenated precursor for cross-coupling
AR54 -S-pyrimidin-2-yl Not provided Anticancer (prostate cancer)
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone -NO₂ ~235.25 (calc.) Intermediate for amine synthesis
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone -Boronates 301.19 Suzuki-Miyaura coupling reagent

Key Observations:

  • Mercapto (-SH) Group : Enhances nucleophilicity and redox activity, enabling disulfide bond formation or metal chelation, which is critical in enzyme inhibition or antioxidant applications .
  • Bromo (-Br) Group : Serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • S-Pyrimidin-2-yl Group (AR54) : Demonstrates anticancer activity against prostate cancer, likely due to thioether-mediated interactions with cellular targets .
  • Nitro (-NO₂) Group: A common precursor for amine derivatives via reduction, as seen in the synthesis of amino-substituted dihydroquinolines (e.g., ) .

Substituent Effects at Position 1

The acetyl group at position 1 is conserved in many analogs, but modifications to this group influence pharmacokinetics:

  • 1-((2S,4R)-2-methyl-4-(phenylamino)-6-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone (I-BET726): Features stereochemical complexity and a piperidine moiety, contributing to potent BET bromodomain inhibition (IC₅₀ = 6 nM) .

Anticancer Activity

  • Tetralin-6-yl Derivatives: Analogous compounds (e.g., 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone hybrids) show IC₅₀ values as low as 1.01 µg/mL against liver cancer cell lines, suggesting scaffold versatility .

Enzyme Inhibition

  • I-BET726: A tetrahydroquinoline-based BET inhibitor, demonstrating the role of acetylated dihydroquinolines in epigenetic regulation .
  • Thiophene-2-carboximidamide Derivatives: Synthesized from 6-amino-3,4-dihydroquinolin-2(1H)-ones, these compounds exhibit antimicrobial and kinase inhibitory activity .

Preparation Methods

Solvent and Temperature Effects

ParameterBromine-Thiol SubstitutionDirect Cyclization
Solvent DMFGlacial acetic acid
Temperature 20°CReflux (118°C)
Reaction Time 12 hours8 hours
Yield 68–72%65%

Observations :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

  • Elevated temperatures in cyclization protocols improve ring-closure efficiency but may necessitate longer reaction times.

Catalytic and Stoichiometric Considerations

  • NaH vs. K₂CO₃ : Sodium hydride provides stronger base strength for deprotonation, critical for N-acetylation. In contrast, potassium carbonate is milder and suitable for thiol-bromine substitutions in ethanol.

  • Equivalents of Acetylating Agents : Using 1.2 equivalents of acetyl chloride minimizes side products (e.g., over-acetylation).

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR :

    • N-acetyl peak: δ 2.10–2.30 (s, 3H).

    • Mercapto proton: δ 1.60–1.80 (broad singlet, exchanges with D₂O).

  • LCMS :

    • Molecular ion peak at m/z 235.1 (M+H).

Chromatographic Purity

  • HPLC analysis shows >97% purity when using DMF/water gradients.

  • Recrystallization from ethanol/ethyl acetate mixtures enhances purity to >99%.

Challenges and Mitigation Strategies

Oxidation of Mercapto Group

  • Issue : Thiols oxidize readily to disulfides in air.

  • Solution : Conduct reactions under nitrogen and add antioxidants (e.g., BHT).

Byproduct Formation During Acetylation

  • Issue : O-acetylation competes with N-acetylation.

  • Solution : Use bulky bases (e.g., NaH) to selectively deprotonate the nitrogen .

Q & A

Basic Question: What are the optimal synthetic routes for 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of quinoline derivatives often involves palladium-catalyzed cross-coupling reactions. For analogous compounds (e.g., 1-(8-(3,4-dimethylphenyl)-3,4-dihydroquinolin-1(2H)-yl)-ethanone), Pd(OAc)₂ and Cu(OTf)₂ are used under oxygen (1 atm) in EtCOOH, achieving 78% yield . Key parameters include:

  • Catalyst system : Pd-based catalysts for C–H activation and coupling.
  • Solvent : Polar aprotic solvents (e.g., EtCOOH) enhance reactivity.
  • Temperature : 120°C optimizes reaction efficiency.
    For the mercapto variant, thiol-protecting groups (e.g., trityl) may be required during synthesis to prevent oxidation. Post-synthesis deprotection under acidic conditions can regenerate the -SH moiety .

Basic Question: What spectroscopic techniques are critical for characterizing 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydroquinoline ring protons at δ 2.5–3.5 ppm and ketone carbonyl at ~200 ppm). Aromatic protons in the 6-mercapto group show deshielding .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₃NOS requires exact mass 219.0722). Fragmentation patterns distinguish the mercapto group from other substituents .
  • IR Spectroscopy : Stretching vibrations for -SH (~2550 cm⁻¹) and ketone C=O (~1700 cm⁻¹) validate functional groups .

Advanced Question: How does the mercapto group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:
The -SH group is prone to oxidation, forming disulfides unless stabilized (e.g., under inert atmosphere). For nucleophilic reactions:

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form thioethers .
  • Oxidation : Controlled oxidation with H₂O₂ or I₂ yields disulfide-linked dimers, useful for studying dimerization effects on bioactivity .
  • Metal Coordination : The thiol group can chelate metals (e.g., Cu²⁺), altering electronic properties; monitor via UV-Vis spectroscopy .

Advanced Question: What strategies resolve contradictions in reported synthetic yields or purity?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Loading : Lower Pd(OAc)₂ (0.03 mmol) vs. higher (0.1 mmol) affects turnover. Use TLC or HPLC to track intermediate purity .
  • Purification Methods : Flash chromatography (ethyl acetate/petroleum ether) vs. recrystallization impacts final purity. Compare melting points and NMR spectra to assess crystallinity vs. amorphous forms .
  • Thiol Stability : Degradation during storage (e.g., oxidation) may reduce yield. Use argon-filled vials and antioxidants (e.g., BHT) for long-term stability .

Basic Question: How can researchers screen the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains using broth microdilution (MIC values). Para-substituted derivatives show enhanced activity .
  • Kinase Inhibition : Use in silico docking (e.g., AutoDock Vina) to predict binding to EGFR mutants (T790M/C797S). Validate with enzymatic assays (IC₅₀ measurements) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity vs. normal cells (e.g., HEK293) .

Advanced Question: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For 1-(6-Mercapto-…), a logP ~2.5 suggests moderate bioavailability .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS. Focus on thiol-mediated hydrogen bonding .
  • Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., quinoline backbone) .

Advanced Question: How can asymmetric synthesis be applied to chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Use Ru-(BINAP) complexes for asymmetric hydrogenation of ketone precursors. For example, (R)-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone was synthesized with 94% ee using chiral auxiliaries .
  • Resolution Techniques : Chiral HPLC (e.g., Lux Amylose-2 column) separates enantiomers. Monitor enantiopurity via optical rotation and CD spectroscopy .

Basic Question: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent light/oxygen degradation. Use desiccants (e.g., silica gel) to avoid hydrolysis .
  • Handling : Work under nitrogen/argon in gloveboxes. For solutions, use freshly distilled THF or DMF to minimize thiol oxidation .

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